molecular formula C20H25NO3 B234481 3,11,17-Trioxoandrostane-5-carbonitrile CAS No. 144940-53-4

3,11,17-Trioxoandrostane-5-carbonitrile

Cat. No. B234481
CAS RN: 144940-53-4
M. Wt: 327.4 g/mol
InChI Key: KTCCSAJITZHMGX-DTVKZUOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,11,17-Trioxoandrostane-5-carbonitrile, also known as 5-Androstene-3,11,17-trione, is a naturally occurring steroid hormone that is produced in the body by the adrenal glands. It is a potent inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement.

Scientific Research Applications

3,11,17-Trioxoandrostane-5-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound has been shown to inhibit the growth of breast cancer cells by blocking the production of estrogen. It has also been found to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance.

Mechanism of Action

The mechanism of action of 3,11,17-Trioxoandrostane-5-carbonitrile involves the inhibition of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By blocking the production of estrogen, the compound can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body.
Biochemical and Physiological Effects:
3,11,17-Trioxoandrostane-5-carbonitrile has been found to have several biochemical and physiological effects. The compound has been shown to increase testosterone levels in the body, which can lead to improved muscle growth and athletic performance. It has also been found to inhibit the growth of breast cancer cells by blocking the production of estrogen. In addition, the compound has been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,11,17-Trioxoandrostane-5-carbonitrile for lab experiments is its ability to inhibit aromatase, which can be useful for studying the effects of estrogen on various biological processes. However, the compound has some limitations as well. It is relatively expensive to synthesize, and its effects can be difficult to study in vivo due to its rapid metabolism and clearance from the body.

Future Directions

There are several future directions for research on 3,11,17-Trioxoandrostane-5-carbonitrile. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to determine the optimal dosage and treatment regimen for the compound. Another area of interest is its potential use as a sports performance enhancer. Future studies could focus on the effects of the compound on muscle growth and athletic performance in humans. Finally, research could also explore the potential use of 3,11,17-Trioxoandrostane-5-carbonitrile as an antioxidant and its potential applications in preventing oxidative damage in the body.
In conclusion, 3,11,17-Trioxoandrostane-5-carbonitrile is a naturally occurring steroid hormone that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and sports performance enhancement. The compound works by inhibiting aromatase, which can reduce the growth of estrogen-dependent tumors and increase testosterone levels in the body. While the compound has some limitations for lab experiments, there are several future directions for research that could lead to new discoveries and potential therapeutic applications.

Synthesis Methods

3,11,17-Trioxoandrostane-5-carbonitrile can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the oxidation of DHEA to 5-androstene-3,17-dione, followed by the addition of a cyanide group to the carbon atom at position 5. The resulting compound is then oxidized to form 3,11,17-Trioxoandrostane-5-carbonitrile.

properties

CAS RN

144940-53-4

Product Name

3,11,17-Trioxoandrostane-5-carbonitrile

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile

InChI

InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1

InChI Key

KTCCSAJITZHMGX-DTVKZUOLSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N

SMILES

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N

Canonical SMILES

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N

synonyms

3,11,17-trioxoandrostane-5 alpha-carbonitrile
3,11,17-trioxoandrostane-5-carbonitrile
trioxoandrost-5CN

Origin of Product

United States

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